molecular formula C7H12ClN3O2 B13041967 (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl

(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl

Cat. No.: B13041967
M. Wt: 205.64 g/mol
InChI Key: KTVQJNHJSMSUIC-UHFFFAOYSA-N
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Description

The compound "(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol HCl" is a heterocyclic molecule featuring a fused oxepine-triazole core with a hydroxymethyl substituent and an HCl salt form. Its structure combines a seven-membered oxepine ring fused to a 1,2,3-triazole moiety, which is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This method ensures high regioselectivity (1,4-substitution) and efficiency (>95% conversion in many cases) . The HCl salt enhances aqueous solubility and crystallinity, making it suitable for pharmaceutical applications, such as intermediate synthesis or drug delivery systems. Structural elucidation of such compounds often relies on X-ray crystallography supported by software like SHELX .

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanol;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c11-3-5-1-2-6-7(4-12-5)9-10-8-6;/h5,11H,1-4H2,(H,8,9,10);1H

InChI Key

KTVQJNHJSMSUIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNN=C2COC1CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride typically involves multiple steps. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with potential scaling up of the laboratory methods mentioned above.

Chemical Reactions Analysis

Triazole Ring Formation

  • 1,3-Dipolar Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole ring. For example, propargyl derivatives react with azides under microwave irradiation (80°C) to form triazole intermediates .

  • Oxepine Ring Construction : Ring-closing metathesis or acid-catalyzed cyclization of diols or epoxides generates the oxepine moiety. Lewis acids like BF₃·OEt₂ are often used to promote intramolecular ether formation.

Hydrochloride Salt Formation

  • The free base is treated with HCl gas in methanol or ethanol to yield the hydrochloride salt, enhancing solubility and crystallinity .

Alcohol Group Reactions

Reaction TypeReagents/ConditionsProductSource
Esterification Acetic anhydride, pyridineAcetylated methanol derivative
Oxidation DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), MeOHKetone or carboxylic acid derivative
Silylation TBSCl (tert-butyldimethylsilyl chloride), imidazoleSilyl-protected alcohol

Triazole Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated triazoles .

  • Electrophilic Substitution : Nitration or sulfonation occurs at the triazole’s C5 position under acidic conditions.

Ring-Opening and Rearrangement Reactions

The oxepine ring undergoes acid-catalyzed cleavage:

  • Hydrolysis : In concentrated HCl, the oxepine ring opens to form a linear diol intermediate.

  • Thermal Rearrangement : Heating above 150°C induces a -sigmatropic shift, converting the oxepine to a fused tetrahydrofuran system .

pH-Dependent Stability

ConditionBehaviorSource
Acidic (pH < 3) Oxepine ring hydrolysis dominates
Neutral/Basic Stable; slow oxidation of alcohol group

Photodegradation

  • UV exposure (254 nm) leads to triazole ring scission, generating nitrile and amine byproducts .

Key Catalysts

  • Lewis Acids : BF₃·OEt₂ accelerates oxepine cyclization by polarizing ether oxygen.

  • Palladium Complexes : Pd(PPh₃)₄ enables cross-coupling reactions at the triazole’s C4 position .

Reaction Mechanisms

  • Acetylation : Proceeds via nucleophilic acyl substitution at the alcohol group, with pyridine neutralizing HCl byproducts .

  • DDQ Oxidation : Involves hydride abstraction from the alcohol, forming a carbonyl intermediate .

Scientific Research Applications

The biological activity of (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride is primarily linked to its structural components. Compounds with triazole rings are often associated with various pharmacological effects:

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their ability to inhibit the growth of bacteria and fungi.
  • Anticancer Properties : Research indicates that compounds containing triazole rings can exhibit anticancer activity by interfering with cellular processes.
  • CNS Activity : The oxepine structure may contribute to central nervous system effects, including anxiolytic properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various fields:

  • Predictive Modeling Studies : Tools like PASS (Prediction of Activity Spectra for Substances) have been used to assess potential biological activities based on chemical structure.
    Compound NameStructural FeaturesBiological Activity
    1H-Triazole derivativesContains triazole ringAntimicrobial and anticancer
    Oxazepine derivativesContains oxazepine ringCNS activity and anxiolytic effects
    Pyrazole derivativesSimilar heterocyclic structureAnti-inflammatory and analgesic
  • Interaction Studies : Understanding how (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride interacts with biological systems is crucial for evaluating safety profiles and therapeutic windows.

Mechanism of Action

The mechanism of action of (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole Derivatives with Aromatic Substituents

Compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives (e.g., from ) share a triazole core but differ in substituents and synthesis routes. Key distinctions include:

  • Synthesis : Traditional methods employ InCl₃-catalyzed alkylation of thiols under basic conditions , whereas the target compound uses CuAAC, offering milder conditions and faster kinetics .
  • Solubility : The HCl salt form of the target compound improves water solubility compared to neutral aryl-triazole derivatives, which often require organic solvents like DMSO .
  • Applications : Aryl-triazoles are explored for antimicrobial activity , while the target’s oxepine ring may enhance membrane permeability, favoring CNS drug candidates.

Peptidotriazoles

Peptidotriazoles, synthesized via solid-phase CuAAC , integrate triazoles into peptide backbones. Contrasts with the target compound include:

  • Molecular Weight : Peptidotriazoles (~800 Da) are larger, limiting bioavailability, whereas the target compound (~300 Da) aligns with Lipinski’s rules for drug-likeness.

Other Triazole HCl Salts

Benzotriazole HCl salts (e.g., 1H-benzotriazole HCl) lack fused oxepine rings but share salt-enhanced solubility. Differences include:

  • Thermal Stability : Benzotriazole salts exhibit higher thermal stability (>200°C) due to aromatic stabilization, whereas the target’s oxepine ring may reduce decomposition thresholds.
  • Synthetic Versatility : The target’s fused ring system enables diverse functionalization, unlike simpler benzotriazoles.

Data Table: Comparative Properties of Triazole Derivatives

Compound Name Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Synthesis Method Key Applications
Target Compound (HCl salt) ~300 (estimated) 15–20 CuAAC Pharmaceutical intermediates
4-Phenyl-5-trimethoxyphenyl-triazole-3-thiol 395.4 <1 (DMSO required) InCl₃-catalyzed alkylation Antimicrobial agents
Peptidotriazole (example) ~800 5–10 Solid-phase CuAAC Bioconjugation tools
1H-Benzotriazole HCl 155.6 30–35 Direct salification Corrosion inhibitors

Research Findings and Implications

  • Synthetic Efficiency : CuAAC outperforms traditional alkylation in yield and regioselectivity, critical for scalable pharmaceutical synthesis .
  • Physicochemical Advantages : The HCl salt form and oxepine ring improve solubility and bioavailability relative to neutral triazoles .

Biological Activity

(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride is a novel organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a tetrahydro-oxepine ring with a triazole moiety, which is often linked to various pharmacological effects. This article provides a detailed overview of the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular formula of (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride is C₇H₁₂ClN₃O₂, with a molecular weight of 205.64 g/mol. The presence of the hydroxymethyl group and the hydrochloride salt enhances its solubility and stability in aqueous solutions, which is advantageous for pharmacological applications .

The biological activity of this compound is primarily attributed to its structural components. Compounds containing triazole rings are known for their diverse pharmacological properties. Key mechanisms through which (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride may exert its effects include:

  • Antimicrobial Activity : Triazole derivatives often exhibit significant antimicrobial properties. They can inhibit the growth of various bacteria and fungi by disrupting cellular processes.
  • Anticancer Potential : The compound may act as an anticancer agent by targeting enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells .

Antimicrobial and Anticancer Studies

Recent studies have highlighted the potential of similar triazole compounds in exhibiting antimicrobial and anticancer activities. The following table summarizes findings from relevant literature:

Compound NameBiological ActivityIC₅₀ (μM)Reference
Compound 9Anticancer1.1
Compound 10Anticancer2.18
Compound 11Anticancer4.24
Compound 12Antimicrobial-

In these studies, compounds derived from triazole scaffolds demonstrated significant antiproliferative effects against various cancer cell lines including MCF-7 and HCT-116. Notably, some compounds showed IC₅₀ values lower than established drugs like doxorubicin and 5-fluorouracil .

Case Studies

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities against cancer cell lines. Results indicated that several compounds exhibited strong antiproliferative activity with IC₅₀ values significantly lower than standard treatments .
  • Molecular Docking Studies : Computational studies have supported the biological findings by demonstrating favorable binding interactions between the synthesized compounds and target enzymes involved in cancer proliferation .

Q & A

Q. What are the standard synthetic routes for (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol HCl, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, functional group protection, and acid-mediated deprotection. For example:

  • Step 1: Chlorotriazine intermediates (e.g., 2,4,6-trichlorotriazine) are reacted with phenol derivatives at low temperatures (-35°C) using DIPEA as a base to control regioselectivity .
  • Step 2: Subsequent amination or methanolysis introduces the hydroxymethyl group. HCl is often used in the final step to isolate the hydrochloride salt.
  • Critical Variables: Temperature (-35°C to reflux), solvent polarity (e.g., THF, methanol), and catalyst choice (e.g., InCl₃ for thiol alkylation) significantly impact yield and purity .

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield RangeKey Reference
CyclizationDIPEA, -35°C65–75%
Thiol alkylationInCl₃, methanol/water80–85%
Acid-mediated salt formationHCl, ethanol90–95%

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodological Answer: A combination of chromatographic and spectroscopic methods is essential:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; mobile phases often use methanol/water gradients .
  • FTIR: Characteristic peaks for the triazole ring (∼1550 cm⁻¹) and hydroxyl group (∼3300 cm⁻¹) confirm functional groups .
  • Karl Fischer (KF) Titration: Quantifies residual water (<0.5% w/w) in the hydrochloride salt .
  • ¹H/¹³C NMR: Assignments for oxepine protons (δ 3.8–4.2 ppm) and triazole carbons (δ 145–150 ppm) validate the structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the target compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: InCl₃ (0.1 equiv.) enhances thiol alkylation efficiency by reducing side reactions (e.g., disulfide formation) .
  • Solvent Engineering: Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while methanol/water mixtures facilitate crystallization .
  • Temperature Gradients: Slow warming from -35°C to room temperature minimizes byproduct formation during cyclization .

Q. What strategies are effective in resolving contradictions between reported synthetic yields or physicochemical properties across studies?

Methodological Answer:

  • Reproducibility Checks: Replicate methods with strict control of variables (e.g., anhydrous conditions, stoichiometry). For example, discrepancies in HCl salt purity may arise from incomplete neutralization .
  • Advanced Characterization: Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted intermediates) that affect yield calculations .
  • Data Cross-Validation: Compare melting points, solubility profiles, and spectroscopic data with literature to identify systematic errors .

Q. How does the introduction of substituents on the triazole or oxepine rings affect the compound’s physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine on the triazole ring increase metabolic stability but reduce aqueous solubility (logP ↑0.3–0.5 units) .
  • Steric Effects: Bulky groups on the oxepine ring (e.g., methyl) hinder crystallization, requiring alternative purification methods (e.g., column chromatography) .
  • Biological Activity: Analogues with thiadiazole moieties (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) show enhanced heparanase inhibition, suggesting structure-activity relationships (SAR) worth exploring .

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